Cas no 495-41-0 (1-Phenyl-2-buten-1-one)
1-Phenyl-2-buten-1-one is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. This compound is characterized by a phenyl group attached to a butenone framework, making it a useful intermediate in organic synthesis. Its conjugated double-bond system enhances reactivity in Michael additions and other nucleophilic reactions. The product is typically employed in pharmaceutical and fragrance applications due to its structural versatility. It exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in laboratory and industrial processes. The compound’s well-defined chemical properties ensure consistent performance in synthetic routes, making it a reliable choice for researchers and manufacturers.

1-Phenyl-2-buten-1-one structure
Product name:1-Phenyl-2-buten-1-one
1-Phenyl-2-buten-1-one Chemical and Physical Properties
Names and Identifiers
-
- Phenyl 1-Propenyl Ketone
- 1-PHENYL-2-BUTEN-1-ONE
- 1-Phenyl-but-2-en-1-one
- Crotonophenone
- 2-Butenophenone
- Phenyl propenyl ketone
- trans-1-Phenyl-2-buten-1-one
- Ethylideneacetophenone
- (E)-1-phenylbut-2-en-1-one
- 2-Buten-1-one, 1-phenyl-
- Crotonoylbenzene
- (E)-1-phenyl-2-buten-1-one
- S8003HHM9W
- FUJZJBCWPIOHHN-QHHAFSJGSA-N
- 1-Benzoylpropene
- (E)-1-Benzoyl-1-propene
- (2E)-1-Phenyl-2-buten-1-one
- trans-Crotonophenone
- 2-Buten-1-one, 1-phenyl
- (E)-1-phenyl-but-2-en-1-one
- NSC518668
- MFCD00059386
- trans-1-Phenyl-2-buten-1-one, technical, 80%
- UNII-S8003HHM9W
- AKOS015888282
- AS-38225
- EN300-178465
- NSC-28846
- 1-Benzoyl-1-propene
- 2-Buten-1-one, 1-phenyl-, (E)-
- CS-W010991
- P0216
- NSC28846
- A853233
- EINECS 207-800-0
- 495-41-0
- NSC 518668
- (2E)-1-Phenyl-2-buten-1-one #
- DTXSID30189392
- 35845-66-0
- NSC-518668
- 1-phenylbut-2-en-1-one
- Z2259130553
- A827739
- 2-Buten-1-one, 1-phenyl-, (2E)-
- A822997
- Q27288791
- G80066
- 1-Phenyl-2-buten-1-one
-
- MDL: MFCD00059386
- Inchi: 1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
- InChI Key: FUJZJBCWPIOHHN-QHHAFSJGSA-N
- SMILES: O=C(/C(/[H])=C(\[H])/C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 146.07300
- Monoisotopic Mass: 146.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- XLogP3: 1.8
- Tautomer Count: 3
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1,03 g/cm3
- Melting Point: 20.5°C
- Boiling Point: 122°C/12mmHg(lit.)
- Refractive Index: 1.5600-1.5640
- PSA: 17.07000
- LogP: 2.44540
- Solubility: Not determined
1-Phenyl-2-buten-1-one Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Storage Condition:2-8 °C
- Risk Phrases:R36/37/38
1-Phenyl-2-buten-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TW346-1g |
1-Phenyl-2-buten-1-one |
495-41-0 | 80.0%(GC) | 1g |
¥491.0 | 2022-06-10 | |
Enamine | EN300-178465-0.1g |
1-phenylbut-2-en-1-one |
495-41-0 | 95% | 0.1g |
$54.0 | 2023-09-19 | |
eNovation Chemicals LLC | D502705-10g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 95% | 10g |
$550 | 2023-09-03 | |
Fluorochem | 040139-1g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 97% | 1g |
£51.00 | 2022-02-28 | |
Fluorochem | 040139-25g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 97% | 25g |
£241.00 | 2022-02-28 | |
Apollo Scientific | OR962116-25g |
1-Phenyl-2-buten-1-one |
495-41-0 | 90% | 25g |
£595.00 | 2025-02-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0216-25G |
Phenyl 1-Propenyl Ketone |
495-41-0 | >80.0%(GC) | 25g |
¥1950.00 | 2024-04-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027141-25g |
1-Phenyl-2-buten-1-one |
495-41-0 | 80% | 25g |
¥2544 | 2024-05-23 | |
AstaTech | 65122-1/G |
1-PHENYL-BUT-2-EN-1-ONE |
495-41-0 | 95% | 1g |
$66 | 2023-09-16 | |
ChemScence | CS-W010991-1g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 1G |
$37.0 | 2022-04-27 |
1-Phenyl-2-buten-1-one Related Literature
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:495-41-0)1-Phenyl-2-buten-1-one

Purity:99%/99%
Quantity:25g/10g
Price ($):665.0/389.0